Cas no 2287323-06-0 (methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring both pyrazole and oxazole moieties, which are of significant interest in medicinal and agrochemical research. The presence of these fused heterocycles enhances its potential as a versatile intermediate in organic synthesis, particularly for the development of biologically active molecules. The methyl ester group at the 4-position of the oxazole ring offers reactivity for further functionalization, such as hydrolysis or amidation. Its structural complexity and stability make it suitable for applications in drug discovery and material science. The compound's well-defined synthetic route ensures consistent purity and reproducibility, supporting its use in high-value research applications.
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate structure
2287323-06-0 structure
Product name:methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
CAS No:2287323-06-0
MF:C9H9N3O3
MW:207.186061620712
CID:6612269
PubChem ID:137943858

methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
    • Methyl 2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate
    • EN300-1179913
    • Z3006196921
    • 2287323-06-0
    • Inchi: 1S/C9H9N3O3/c1-12-4-6(3-10-12)8-11-7(5-15-8)9(13)14-2/h3-5H,1-2H3
    • InChI Key: PLDQMRQBSGIWGX-UHFFFAOYSA-N
    • SMILES: O1C=C(C(=O)OC)N=C1C1C=NN(C)C=1

Computed Properties

  • Exact Mass: 207.06439116g/mol
  • Monoisotopic Mass: 207.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 70.2Ų

methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179913-5.0g
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
5g
$2732.0 2023-05-21
Enamine
EN300-1179913-10.0g
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
10g
$4052.0 2023-05-21
Enamine
EN300-1179913-100mg
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95.0%
100mg
$326.0 2023-10-03
Enamine
EN300-1179913-2500mg
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95.0%
2500mg
$1848.0 2023-10-03
Aaron
AR028NOV-2.5g
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
2.5g
$2566.00 2023-12-15
Aaron
AR028NOV-5g
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
5g
$3782.00 2023-12-15
Enamine
EN300-1179913-1000mg
methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95.0%
1000mg
$943.0 2023-10-03
1PlusChem
1P028NGJ-50mg
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
50mg
$322.00 2024-05-24
Aaron
AR028NOV-50mg
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
50mg
$325.00 2025-02-16
Aaron
AR028NOV-250mg
methyl2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
2287323-06-0 95%
250mg
$666.00 2025-02-16

Additional information on methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

Research Briefing on Methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS: 2287323-06-0)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS: 2287323-06-0) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole-oxazole hybrid structure, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

The compound's structural features, including the presence of both pyrazole and oxazole moieties, make it a versatile scaffold for medicinal chemistry. Pyrazole derivatives are well-known for their pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Meanwhile, oxazole rings are frequently employed in drug design due to their ability to enhance metabolic stability and bioavailability. The combination of these two heterocycles in methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate offers a unique opportunity to explore new chemical space for therapeutic applications.

Recent research has focused on the synthesis and optimization of methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate derivatives to improve their biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the 4-position of the oxazole ring could significantly enhance the compound's binding affinity to specific kinase targets. Another study highlighted its potential as a precursor for the development of small-molecule inhibitors targeting inflammatory pathways, with promising results in preclinical models.

In addition to its therapeutic potential, methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has also been investigated for its role in chemical biology. Its ability to act as a fluorescent probe or a labeling agent has been explored in recent studies, opening new avenues for its use in imaging and diagnostic applications. The compound's stability under physiological conditions and its compatibility with various bioconjugation techniques make it a valuable tool for researchers in this field.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate derivatives. Current efforts are directed toward improving yield and purity while minimizing side reactions. Future research is expected to focus on expanding the compound's applications in drug discovery and chemical biology, with particular emphasis on its potential in targeted therapies and personalized medicine.

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